molecular formula C32H54O6 B12804536 2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone CAS No. 85238-64-8

2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone

Katalognummer: B12804536
CAS-Nummer: 85238-64-8
Molekulargewicht: 534.8 g/mol
InChI-Schlüssel: ZJTCHWNYUAHHDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone is a complex organic compound characterized by its unique structure, which includes multiple bonds, aromatic rings, and ester groups

Vorbereitungsmethoden

The synthesis of 2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone involves several steps. One common method includes the reaction of 5-methyl-4-hexenoic acid (m)ethyl ester with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield hydroquinones.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic properties, such as its role in treating certain diseases. Industrial applications include its use in the production of polymers and other materials .

Wirkmechanismus

The mechanism of action of 2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2,5-Di(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone stands out due to its unique structural features and potential applications. Similar compounds include other hydroquinone derivatives, such as 1,4-dihydroxybenzene and 2,5-dihydroxyterephthalic acid. These compounds share some structural similarities but differ in their specific functional groups and applications .

Eigenschaften

CAS-Nummer

85238-64-8

Molekularformel

C32H54O6

Molekulargewicht

534.8 g/mol

IUPAC-Name

hexyl 5-[4-(6-hexoxy-2-methyl-6-oxohexan-2-yl)-2,5-dihydroxyphenyl]-5-methylhexanoate

InChI

InChI=1S/C32H54O6/c1-7-9-11-13-21-37-29(35)17-15-19-31(3,4)25-23-28(34)26(24-27(25)33)32(5,6)20-16-18-30(36)38-22-14-12-10-8-2/h23-24,33-34H,7-22H2,1-6H3

InChI-Schlüssel

ZJTCHWNYUAHHDJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(=O)OCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.